[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound with the molecular formula C10H10FN3O and a molecular weight of 207.20 g/mol . This compound belongs to the class of 1,2,3-triazoles , which have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
. This method is highly efficient and practical for the preparation of 1,2,3-triazoles. The reaction involves the cycloaddition of organic azides with alkynes, catalyzed by copper(I) salts .
Industrial Production Methods:
While specific industrial production methods for [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol are not widely documented, the CuAAC reaction is scalable and can be adapted for industrial applications. The reaction conditions, such as temperature, reaction time, and catalyst loading, can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also be reduced to form various derivatives.
Substitution: Substitution reactions can occur at the benzyl or triazole moiety, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions can lead to a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry:
In chemistry, [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology:
Its triazole moiety is known to interact with biological targets, making it a valuable tool in drug discovery .
Medicine:
In medicine, this compound and its derivatives have shown promise as potential therapeutic agents. They have been investigated for their antibacterial, antifungal, and anticancer properties .
Industry:
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as photostabilizers, dyes, and anticorrosives .
Mechanism of Action
The mechanism of action of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
- 1-Benzyl-1H-1,2,3-triazol-4-yl]methanol
- 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
- 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness:
Compared to similar compounds, [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the fluorine atom on the benzyl group. This fluorine substitution can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability .
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGZPQNCDVONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204947 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-23-2 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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